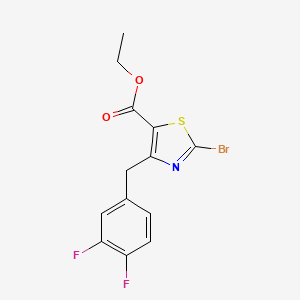
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of α-bromo ketones with thiourea under acidic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Difluorobenzyl Group: The difluorobenzyl group is added through a nucleophilic substitution reaction using 3,4-difluorobenzyl chloride.
Esterification: The final step involves esterification with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, thiazole carboxylates, and other functionalized derivatives, depending on the specific reagents and conditions used.
科学研究应用
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to biological molecules. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Ethyl 2-bromo-4-(3,4-difluorophenyl)thiazole-5-carboxylate
- Ethyl 2-chloro-4-(3,4-difluorobenzyl)thiazole-5-carboxylate
- Ethyl 2-bromo-4-(2,3-difluorobenzyl)thiazole-5-carboxylate
Uniqueness
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical properties and reactivity. The presence of the 3,4-difluorobenzyl group enhances its potential biological activity and makes it a valuable compound for various research applications.
属性
分子式 |
C13H10BrF2NO2S |
|---|---|
分子量 |
362.19 g/mol |
IUPAC 名称 |
ethyl 2-bromo-4-[(3,4-difluorophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10BrF2NO2S/c1-2-19-12(18)11-10(17-13(14)20-11)6-7-3-4-8(15)9(16)5-7/h3-5H,2,6H2,1H3 |
InChI 键 |
JHMITUBTCRFWRB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
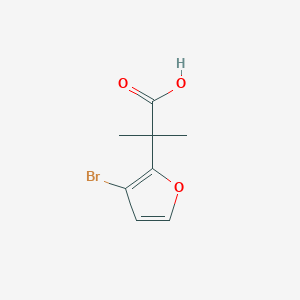
![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)

![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)


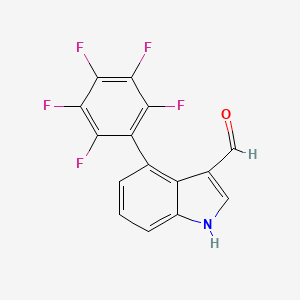

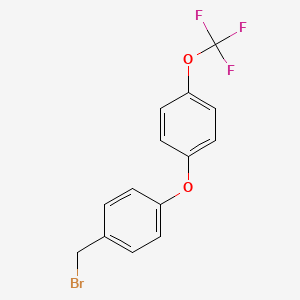

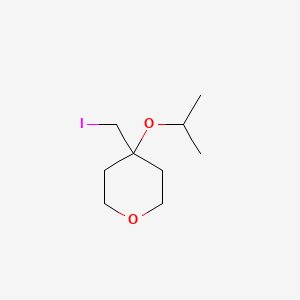
![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)
